
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a chlorobenzyl group, and a pyridinylmethyl acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Pyridinylmethyl Acetamide Moiety: The final step involves the coupling of the intermediate with pyridin-3-ylmethylamine and acetic anhydride under mild conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the acetamide moiety, converting them to amines or alcohols, respectively.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) are used.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including the compound of interest, have shown promising anticancer properties. For instance, studies indicate that thiazole-pyridine hybrids exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The presence of electron-withdrawing groups, such as chlorine, enhances their activity by increasing the lipophilicity and bioavailability of the compounds .
Anticonvulsant Effects
Research has demonstrated that compounds with thiazole moieties can possess anticonvulsant properties. For example, thiazole-linked pyrrolidinone derivatives were evaluated for their anticonvulsant activity in animal models. The results indicated that certain analogues provided substantial protection against seizures induced by chemical agents, showcasing their potential as therapeutic agents for epilepsy .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been extensively studied. Compounds similar to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide have exhibited activity against various bacterial strains and fungi. The structure-activity relationship (SAR) analyses suggest that modifications in the thiazole ring can significantly influence antimicrobial efficacy .
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a valuable technique for the rapid production of thiazole derivatives. This method enhances reaction rates and yields while minimizing by-products. For instance, the synthesis of thiazole-pyridine hybrids using microwave irradiation has been reported to produce high yields within short reaction times .
Multistep Synthesis
The synthesis of the compound often involves multistep reactions starting from commercially available precursors. Key steps include the formation of thiazole rings through cyclization reactions, followed by substitution with pyridine derivatives. This approach allows for the fine-tuning of biological activity through structural modifications .
Anticancer Efficacy
In a study evaluating the anticancer effects of thiazole-pyridine hybrids, one compound demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 6.14 μM). This highlights the potential of thiazole derivatives in developing novel anticancer agents .
Anticonvulsant Activity Evaluation
A series of synthesized thiazole derivatives were tested in animal models for their anticonvulsant activity using the maximal electroshock seizure (MES) test and pentylenetetrazol (PTZ) test. Compounds with specific substitutions showed significant protective effects against seizures, indicating their potential use in epilepsy treatment .
Mechanism of Action
The mechanism by which 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide exerts its effects is not fully understood but is believed to involve multiple pathways:
Molecular Targets: The compound may target enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Pathways Involved: It could interfere with signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridin-2-ylmethyl group.
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide: Similar structure but with a pyridin-4-ylmethyl group.
Uniqueness
The uniqueness of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound characterized by its thiazole and pyridine rings, along with a chlorobenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure comprises:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Chlorobenzyl group : A benzyl group substituted with a chlorine atom.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, revealing that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Bacillus cereus .
Compound | MIC (µg/mL) | Activity |
---|---|---|
2j | 12.5 | Strong |
2m | 15.0 | Moderate |
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been extensively studied. For example, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. In one study, a related compound demonstrated an IC50 value of less than 10 µM against human cancer cell lines, indicating potent cytotoxicity . The structure-activity relationship (SAR) analysis suggested that modifications in the thiazole moiety significantly influence the anticancer activity.
Cell Line | IC50 (µM) |
---|---|
A431 | <10 |
Jurkat | <10 |
Anticonvulsant Activity
The anticonvulsant effects of thiazole derivatives have also been explored. In a picrotoxin-induced convulsion model, certain compounds showed significant protective effects. For instance, an analogue exhibited a median effective dose (ED50) of 18.4 mg/kg, demonstrating substantial anticonvulsant properties .
Case Studies
- Antimicrobial Study : A series of thiazole analogs were synthesized and evaluated for their antimicrobial activity. Compounds 2j and 2m were identified as the most potent against Micrococcus luteus and Listeria monocytogenes, with significant structural modifications leading to enhanced activity .
- Anticancer Evaluation : In vitro studies on thiazole derivatives indicated that those with electron-withdrawing groups on the phenyl ring exhibited improved anticancer activity against various cell lines. The presence of a methoxy group was particularly noted for enhancing potency .
- Anticonvulsant Research : The anticonvulsant activity of thiazole-integrated pyrrolidinones was assessed, revealing that specific structural features contributed to increased efficacy in seizure models .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c19-15-5-3-13(4-6-15)11-24-18-22-16(12-25-18)8-17(23)21-10-14-2-1-7-20-9-14/h1-7,9,12H,8,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOOPBMUCJKRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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